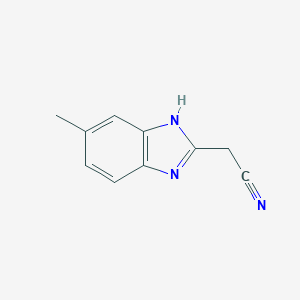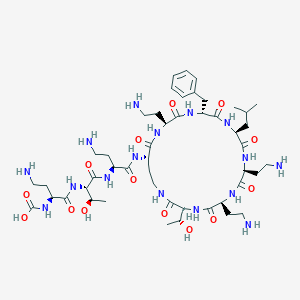
2-Benzimidazoleacétonitrile, 5-méthyl-
Vue d'ensemble
Description
2-(Cyanomethyl)-5-methylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole ring fused with a nitrile group. This compound is known for its applications in organic synthesis and as a pharmaceutical intermediate .
Applications De Recherche Scientifique
2-(Cyanomethyl)-5-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Benzimidazole derivatives, in general, have been found to exhibit a wide range of biological activities, including anticancer . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, depending on the substitution pattern around the nucleus .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, particularly in the context of anticancer activity .
Pharmacokinetics
2-Benzimidazoleacetonitrile is insoluble in water , which could potentially affect its absorption and distribution in the body.
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Benzimidazoleacetonitrile, it is recommended to store in a cool place, keep the container tightly closed in a dry and well-ventilated place, and keep away from oxidizing agents . These precautions suggest that exposure to heat, moisture, and oxidizing agents could potentially affect the stability and efficacy of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-5-methylbenzimidazole typically involves the reaction of ortho-phenylenediamine with an appropriate aldehyde, followed by cyclization and nitrile formation. One common method involves the use of catalytic redox cycling based on cerium(IV)/cerium(III) and hydrogen peroxide redox-mediated oxidation of the Schiff intermediate derived from substituted aromatic 1,2-phenylenediamines with various aromatic aldehydes .
Industrial Production Methods
Industrial production of 2-(Cyanomethyl)-5-methylbenzimidazole often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves careful control of reaction conditions, such as temperature, pH, and the use of solvents to ensure high efficiency and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyanomethyl)-5-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, cerium(IV) ammonium nitrate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can lead to amine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzimidazoleacetonitrile: Lacks the methyl group at the 5-position.
2-(Substituted-phenyl)benzimidazole: Features different substituents on the phenyl ring.
Uniqueness
2-(Cyanomethyl)-5-methylbenzimidazole is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds .
Propriétés
IUPAC Name |
2-(6-methyl-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDULDINSGIRDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181560 | |
| Record name | 2-Benzimidazoleacetonitrile, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27099-22-5 | |
| Record name | 6-Methyl-1H-benzimidazole-2-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27099-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzimidazoleacetonitrile, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027099225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzimidazoleacetonitrile, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)













